HS666 hydrochloride is a selective kappa opioid receptor partial agonist, primarily recognized for its ability to activate central kappa receptors. This activation results in significant antinociceptive effects, providing pain relief without the typical aversive side effects associated with other opioid receptors. The compound's structure is characterized by a cyclopropylmethyl group linked to a phenethylamine backbone, which contributes to its pharmacological properties .
HS666 hydrochloride falls under the category of diphenethylamines, a class of compounds known for their interaction with opioid receptors. It is specifically classified as a kappa opioid receptor ligand, with a focus on its potential therapeutic applications in pain management and other neurological conditions . The compound is synthesized from precursor molecules through various chemical reactions, leading to its final hydrochloride form.
The synthesis of HS666 hydrochloride involves several key steps:
The molecular formula for HS666 hydrochloride is , with a molecular weight of approximately 331.9 g/mol. Its structural representation can be described using the following identifiers:
The compound features a cyclopropylmethyl group attached to a phenethylamine structure, which is critical for its receptor binding affinity and selectivity.
HS666 hydrochloride can undergo various chemical reactions, including:
These reactions are essential for modifying the compound to enhance its pharmacological profile or to synthesize related analogs.
HS666 hydrochloride functions primarily as a partial agonist at kappa opioid receptors. Upon binding to these receptors, it initiates intracellular signaling pathways that lead to analgesic effects while minimizing side effects such as dysphoria or sedation typically associated with full agonists at mu opioid receptors. The efficacy and potency of HS666 are characterized by its ability to stimulate receptor activity without fully activating all downstream signaling pathways, making it a candidate for targeted pain therapies .
The compound's physical properties facilitate its use in laboratory settings, particularly in pharmacological studies involving kappa opioid receptor interactions .
HS666 hydrochloride has significant potential in scientific research, particularly in the fields of pharmacology and neuroscience. Its applications include:
HS666 hydrochloride (chemical name: N-cyclopropylmethyl-2-(3-hydroxybenzyl)-N-phenethylethan-1-amine hydrochloride) is a selective KOR partial agonist with well-documented binding and functional profiles. Its pharmacological behavior is defined by high affinity for KOR and minimal engagement of other opioid receptors, underpinning its potential as a therapeutic agent with reduced adverse effects [1] [3] [10].
Radioligand competition assays using human recombinant opioid receptors reveal HS666’s exceptional selectivity. As quantified in Table 1, HS666 binds to KOR with a Ki of 5.90 ± 3.00 nM, significantly outperforming its affinity for μ-opioid (MOR; Ki = 826 ± 98 nM) and δ-opioid receptors (DOR; Ki > 10,000 nM) [1] [3]. This translates to selectivity ratios of >140-fold (MOR/KOR) and >1,700-fold (DOR/KOR), attributable to its diphenethylamine scaffold, which optimizes steric and electrostatic complementarity within KOR’s binding pocket [5] [10]. The N-cyclopropylmethyl (CPM) substituent is critical here—unlike larger alkyl groups, CPM enhances KOR specificity by forming favorable hydrophobic contacts with transmembrane helices TM3 and TM5 of KOR [10].
Table 1: Binding Affinities (Ki) of HS666 Hydrochloride at Human Opioid Receptors
Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. KOR) |
---|---|---|
κ-Opioid (KOR) | 5.90 ± 3.00 | 1.0 |
μ-Opioid (MOR) | 826 ± 98 | 140 |
δ-Opioid (DOR) | >10,000 | >1,700 |
Functional efficacy was evaluated using [35S]GTPγS binding assays, which measure G protein activation. HS666 acts as a partial agonist at KOR (EC₅₀ = 35.0 ± 5.3 nM; % stimulation = 53.4 ± 8.1%), with negligible activity at MOR or DOR even at micromolar concentrations [1] [4]. Its intrinsic activity is ~60% lower than the full KOR agonist HS665 (N-cyclobutylmethyl analogue) and U50,488 (reference agonist) [1] [5]. This partial agonism arises from HS666’s inability to stabilize KOR’s fully active conformation, evidenced by molecular dynamics simulations showing weaker interactions with key residues (Asp138, Glu297) in the orthosteric site [8] [10]. Critically, HS666’s N-CPM group sterically restricts TM6 inward movement—a conformational change necessary for full receptor activation—explaining its subdued efficacy [5] [10].
HS666 exhibits marked bias toward G protein signaling over β-arrestin2 recruitment. In cellular assays using HEK-293 cells expressing human KOR, HS665 (full agonist) stimulates 90.0 ± 3.7% of maximal G protein activity but also recruits β-arrestin2 at 87% efficacy. In contrast, HS666 achieves 53.4 ± 8.1% G protein efficacy while driving only <20% β-arrestin2 recruitment [1] [6]. This functional divergence is quantified using the transduction coefficient ratio (ΔΔlog(R/Keff)), where HS666 shows a >10-fold bias for G protein pathways [1] [6]. Biased signaling is physiologically consequential: G protein coupling mediates antinociception (via inhibition of adenylyl cyclase and voltage-gated Ca²⁺ channels), while β-arrestin2 recruitment triggers p38 MAPK phosphorylation, linked to dysphoria and sedation [4] [6] [9]. HS666’s low β-arrestin2 efficacy thus underpins its reduced liability for adverse effects in vivo [1] [6].
Table 2: Signaling Pathway Efficacy of HS666 vs. Reference Agonists
Compound | G Protein Activation (% max) | β-Arrestin2 Recruitment (% max) | Bias Factor (ΔΔlog(R/Keff)) |
---|---|---|---|
HS666 (partial) | 53.4 ± 8.1% | <20% | >10 (G protein bias) |
HS665 (full) | 90.0 ± 3.7% | 87% | Neutral |
U50,488 (full) | 100% | 100% | Neutral |
The diphenethylamine core of HS666 provides a versatile template for tuning signaling bias. Three structural features govern its bias profile:
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5